REACTION_CXSMILES
|
[N+:1]1([O-])[C:2](=[CH:6][CH:7]=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10])C(O)=O.CC(OC(C)=O)=O.OC1C=CC(C(O)=O)=CN=1.C(Cl)[Cl:32]>CCN(CC)CC>[Cl:32][C:2]1[CH:6]=[CH:7][C:8]([C:9]([OH:11])=[O:10])=[CH:12][N:1]=1
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
[N+]=1(C(C(=O)O)=CC=C(C(=O)O)C1)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |